Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Catalog No.
S12808163
CAS No.
M.F
C21H25BO4
M. Wt
352.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-di...

Product Name

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

IUPAC Name

methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Molecular Formula

C21H25BO4

Molecular Weight

352.2 g/mol

InChI

InChI=1S/C21H25BO4/c1-20(2)21(3,4)26-22(25-20)17-13-11-16(12-14-17)18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3

InChI Key

ZXBRDIVFXPDDDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3)C(=O)OC

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a complex organic compound notable for its structural features that include a dioxaborolane moiety. Its molecular formula is C15H21BO4C_{15}H_{21}BO_{4} with a molecular weight of approximately 276.14 g/mol. This compound belongs to the class of boronic acid derivatives, which are often utilized in organic synthesis and medicinal chemistry due to their unique reactivity and biological properties .

Typical of boronic esters, including:

  • Suzuki Coupling Reactions: It can undergo cross-coupling reactions with aryl halides to form biaryl compounds.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to release the corresponding boronic acid.
  • Nucleophilic Substitution: The ester group can be substituted by nucleophiles, leading to the formation of alcohols or amines.

These reactions are facilitated by the presence of the boron atom, which can form stable complexes with various nucleophiles .

The synthesis of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of phenolic compounds with boron reagents under controlled conditions.
  • Esterification: The dioxaborolane derivative is then reacted with acetic acid or its derivatives (like methyl acetate) to form the final ester product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several potential applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its derivatives may be explored for therapeutic applications in treating various diseases.
  • Material Science: Compounds with boron functionalities are being studied for their roles in developing new materials with unique properties .

Research into the interactions of methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate with biological systems is still emerging. Studies may focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with proteins could unveil its potential as a drug candidate.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems will provide insights into its efficacy and safety profiles .

Methyl 2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate shares structural similarities with several other compounds:

Compound NameCAS NumberSimilarity
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)acetate478375-42-70.99
Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)cyclohexyl)acetate701232-69-10.96
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenyl)acetate859169-20-30.96

These compounds exhibit similar functional groups and structural motifs but may differ in their biological activities and synthetic pathways. The unique combination of a dioxaborolane structure with an acetate moiety distinguishes methyl 2-phenyldioxyboronate from other derivatives in its class .

Hydrogen Bond Acceptor Count

4

Exact Mass

352.1845894 g/mol

Monoisotopic Mass

352.1845894 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

Explore Compound Types